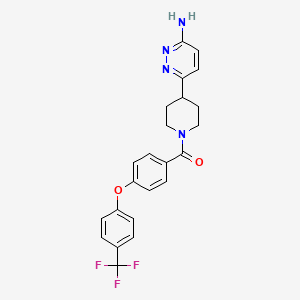
3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a molecule that likely combines a tetrahydroquinoline moiety with a sulfonyl functional group. This type of structure is of interest due to its potential biological activities, as seen in related compounds that have been studied for their inhibitory effects on enzymes like phenylethanolamine N-methyltransferase (PNMT) and for their interactions with receptors such as the alpha2-adrenoceptor .
Synthesis Analysis
The synthesis of related arylsulfonylquinolines has been reported using a cascaded oxidative sulfonylation of N-propargylamine, which involves a three-component coupling reaction. This method utilizes DABCO·(SO2)2 (DABSO) as the sulfone source and an oxidant in a radical-mediated reaction . Another related synthesis pathway involves a cascade halosulfonylation of 1,7-enynes using arylsulfonyl hydrazides and halogenating agents, which generates sulfonyl radicals that add to the enyne and cyclize to form dihydroquinolin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydroquinoline core, which is a common feature in compounds that have shown selectivity and potency as inhibitors of PNMT . The presence of a sulfonyl group is also significant, as it can enhance the binding affinity of the molecule to its target due to potential hydrogen bonding or electrostatic interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the sulfonyl group can be introduced through radical-mediated pathways, which can be triggered by sulfonyl radicals. These reactions are capable of forming multiple bonds, including C-S bonds, which are crucial for the incorporation of the sulfonyl group into the tetrahydroquinoline framework .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related arylsulfonamide-based quinolines have been synthesized and evaluated for their biological activities. These compounds have shown promising antioxidant, antifungal, and antibacterial activities, with some derivatives exhibiting significant potency . The presence of the sulfonyl group can also influence the lipophilicity of the molecule, which is an important factor for its ability to cross biological membranes, such as the blood-brain barrier .
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26(24,25)16-7-2-13(3-8-16)4-10-18(22)20-15-6-9-17-14(12-15)5-11-19(23)21-17/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCWPINWWBKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
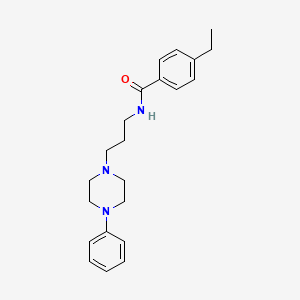

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)
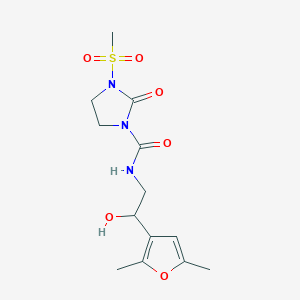

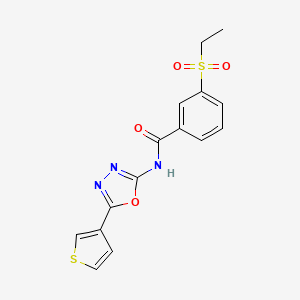
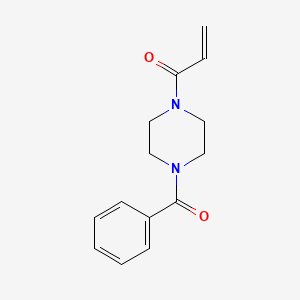
![2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2540880.png)
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
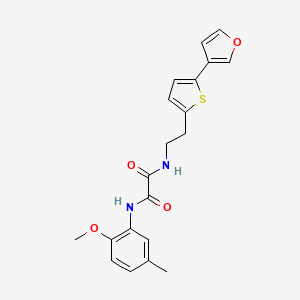
![3-(3-methylphenyl)-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540883.png)
![Methyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2540884.png)
